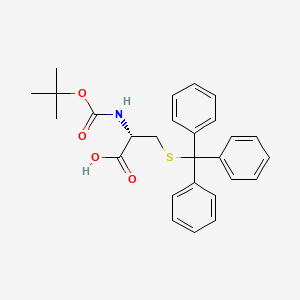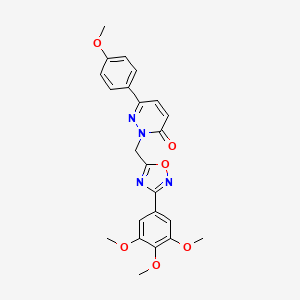
6-(4-methoxyphenyl)-2-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains several functional groups including a methoxyphenyl group, a trimethoxyphenyl group, an oxadiazole ring, and a pyridazinone ring. These groups could potentially influence the compound’s reactivity and properties.Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The exact steps would depend on the starting materials and the specific reactions needed to form the various rings and attach the functional groups.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. However, the presence of the oxadiazole and pyridazinone rings suggests that it might participate in reactions typical of heterocyclic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be influenced by the functional groups present in the molecule.Scientific Research Applications
Anti-inflammatory Activity
Research into 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone has shown promising anti-inflammatory effects without acute gastrotoxicity. These compounds, including similar structures to the one mentioned, demonstrate efficacy comparable to non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced toxicity, acting presumably by inhibiting inflammatory mediators release and inflammatory cell infiltration (Szandruk-Bender et al., 2021).
Chemiluminescence in Protic Solvents
Compounds with the methoxyphenyl substitution, similar to the one , have been studied for their chemiluminescence properties in protic solvents. The presence of electron-donating substituents like methoxy groups can increase the efficiency of the neutral singlet excited-state formation, relevant for applications in biochemical and chemical luminescence studies (Teranishi et al., 1999).
Synthetic Applications and Heterocyclic Transformations
The synthesis and transformation of pyridazin-3(2H)-ones and related oxadiazole derivatives have been explored for creating a variety of heterocyclic compounds. These synthetic methodologies enable the development of novel structures for further pharmacological evaluation, indicating a broad utility in medicinal chemistry for the design of new therapeutic agents (Zohdi et al., 1997).
Antimicrobial and Antioxidant Activities
Research into indolyl-substituted 2(3H)-furanones and oxadiazole derivatives, which share structural motifs with the compound of interest, has highlighted their potential for antimicrobial and antioxidant activities. These compounds exhibit significant effects against various bacterial and fungal strains, underscoring their potential as leads for developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Antitumor and Drug Delivery Applications
Pyridazinone derivatives have also been investigated for their antitumor properties and as candidates for drug delivery systems. Studies on hydrophobic antitumor candidate pyridazinone derivatives have shown that effective injectable formulations can be developed using block copolymer micelles, enhancing the bioavailability and therapeutic efficacy of these compounds (Jin et al., 2015).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising properties, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy.
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c1-29-16-7-5-14(6-8-16)17-9-10-21(28)27(25-17)13-20-24-23(26-33-20)15-11-18(30-2)22(32-4)19(12-15)31-3/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLIOZCPOCFLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2733832.png)
![Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate](/img/structure/B2733833.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2733834.png)
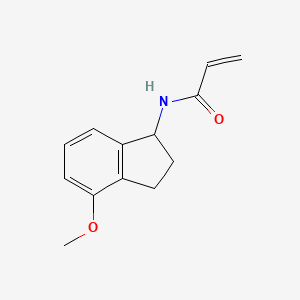
![Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate](/img/structure/B2733838.png)
![2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2733839.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea](/img/structure/B2733841.png)
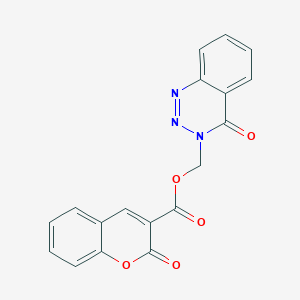
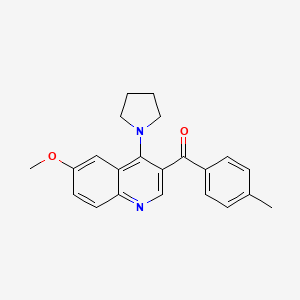
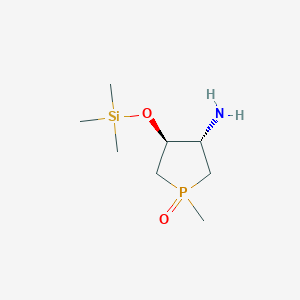
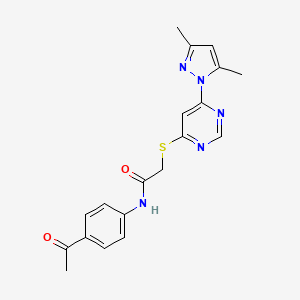
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)
